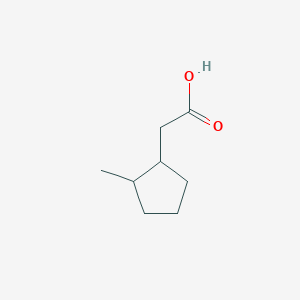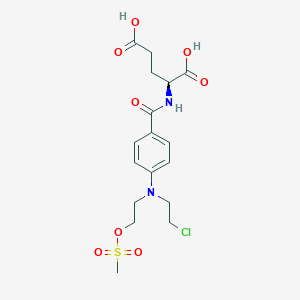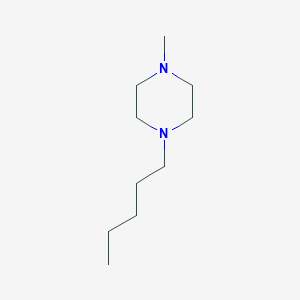
1-Methyl-4-pentylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-pentylpiperazine (MPP) is a chemical compound that belongs to the piperazine family. It is a cyclic amine with a molecular formula of C10H22N2. MPP has been extensively studied for its potential applications in scientific research due to its unique chemical and biological properties.
Wirkmechanismus
1-Methyl-4-pentylpiperazine acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It also inhibits the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of some drugs used to treat psychiatric disorders such as depression and schizophrenia.
Biochemische Und Physiologische Effekte
1-Methyl-4-pentylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase locomotor activity and induce hyperactivity in rodents. 1-Methyl-4-pentylpiperazine has also been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and a decrease in anxiety-like behavior. Additionally, 1-Methyl-4-pentylpiperazine has been shown to have anxiolytic effects in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-pentylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has a well-understood mechanism of action and has been extensively studied, making it a reliable research tool. However, 1-Methyl-4-pentylpiperazine also has some limitations. It has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, it may not be suitable for use in all animal models due to differences in receptor expression and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-4-pentylpiperazine. One area of interest is the development of novel drugs that target the dopamine and serotonin systems. 1-Methyl-4-pentylpiperazine may serve as a useful tool for identifying potential drug targets and for screening new drug candidates. Additionally, further research is needed to understand the long-term effects of 1-Methyl-4-pentylpiperazine on neurotransmitter systems and behavior. Finally, there is a need for studies examining the effects of 1-Methyl-4-pentylpiperazine in various animal models of psychiatric disorders, including depression, anxiety, and addiction.
Conclusion
In conclusion, 1-Methyl-4-pentylpiperazine is a valuable research tool with a well-understood mechanism of action and a wide range of potential applications in scientific research. While it has some limitations, its unique properties make it a useful compound for studying the effects of drugs on the central nervous system and for identifying potential drug targets. Further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-4-pentylpiperazine and its potential applications in the treatment of psychiatric disorders.
Synthesemethoden
1-Methyl-4-pentylpiperazine can be synthesized through a simple two-step process. The first step involves the reaction of 1-bromopentane with piperazine in the presence of sodium hydride to form 1-(piperazin-1-yl) pentane. In the second step, the resulting compound is treated with methyl iodide to yield 1-Methyl-4-pentylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-pentylpiperazine has been widely used as a research tool in various scientific fields. One of its primary applications is in neuroscience research, where it is used to study the effects of drugs on the central nervous system. 1-Methyl-4-pentylpiperazine has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in a wide range of physiological processes, including mood regulation, reward, and addiction.
Eigenschaften
CAS-Nummer |
115281-17-9 |
|---|---|
Produktname |
1-Methyl-4-pentylpiperazine |
Molekularformel |
C10H22N2 |
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
1-methyl-4-pentylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-3-4-5-6-12-9-7-11(2)8-10-12/h3-10H2,1-2H3 |
InChI-Schlüssel |
LRDLXMIUTUKOGZ-UHFFFAOYSA-N |
SMILES |
CCCCCN1CCN(CC1)C |
Kanonische SMILES |
CCCCCN1CCN(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



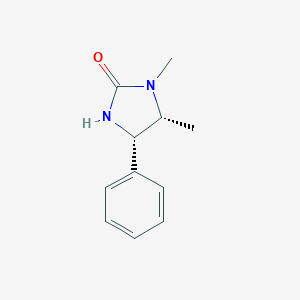


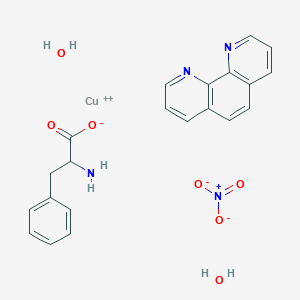
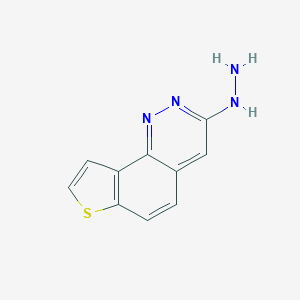
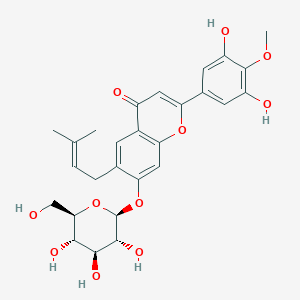
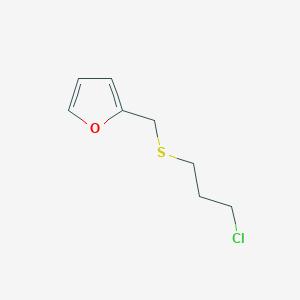
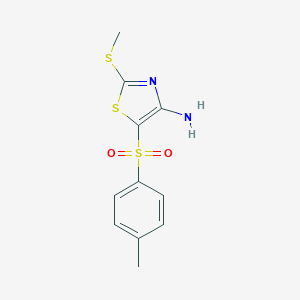
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
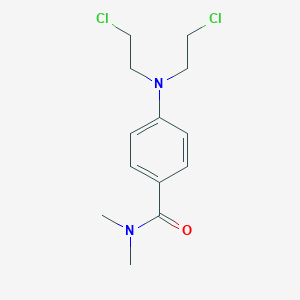
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
